molecular formula C15H23BN2O2 B567556 N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1315350-34-5

N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No. B567556
CAS RN: 1315350-34-5
M. Wt: 274.171
InChI Key: ISWNYJIAZWVVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (NCB-TMDPA) is an organic compound that has been of interest to the scientific community due to its unique properties and potential applications in research and development. NCB-TMDPA is a cyclic compound composed of nitrogen, cyclobutyl, and pyridine rings. It has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug design.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

The compound “6-(Cyclobutylamino)pyridine-2-boronic acid pinacol ester” is likely used as a reagent in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This type of reaction is a powerful tool for forming carbon-carbon bonds in organic synthesis, which is essential for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and organic materials .

Olefin Metathesis

Another potential application could be in olefin metathesis , a reaction that entails the redistribution of fragments of alkenes (olefins) by the scission and regeneration of carbon-carbon double bonds . This method is widely used in the synthesis of important chemicals and polymers.

Allylboration of Aldehydes

In organic chemistry, allylboration refers to the addition of allyl groups to aldehydes or ketones, and this compound could be used in such reactions catalyzed by chiral spirobiindane diol (SPINOL) based phosphoric acids . This process is valuable for creating stereocenter-rich molecules with high enantiomeric excess.

Cobalt-Catalyzed Regioselective Hydrovinylation

This compound might be involved in cobalt-catalyzed regioselective hydrovinylation of dienes with alkenes . Hydrovinylation is the addition of ethylene to other alkenes to form new carbon-carbon bonds, and regioselectivity refers to the preference for this addition to occur at a specific position on the molecule.

Chromatography

Boronic acids and their derivatives are often used in chromatography , including high-performance liquid chromatography (HPLC) and gas chromatography (GC), for the separation and analysis of various compounds .

Spectroscopy

Similarly, they may find application in molecular spectroscopy , which involves the interaction of electromagnetic radiation with matter to produce an absorption spectrum. This can be used to identify chemical compounds or investigate their properties .

Titration and pH Measurement

Lastly, such compounds could be used in titration , a common laboratory method of quantitative chemical analysis used to determine the concentration of an identified analyte, and in pH & conductivity measurement , which are crucial parameters in many research and industrial processes .

properties

IUPAC Name

N-cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)12-9-6-10-13(18-12)17-11-7-5-8-11/h6,9-11H,5,7-8H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWNYJIAZWVVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NC3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694456
Record name N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

CAS RN

1315350-34-5
Record name N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.